

Refametinib mortality high dose animal studies

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Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

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Mortality and Dosing Summary

The table below summarizes the key findings from a study that investigated different dosing regimens of **refametinib** in mice.

Daily Dose	Mortality Rate	Plasma Levels	Target Engagement (pERK reduction)	Key Findings
75 mg/kg/day [1]	Relatively high (n=5) [1]	Information missing	Information missing	Toxic dose ; care must be taken not to exceed this level [1].
50 mg/kg/day [1]	No significant mortality reported [1]	Achieved active plasma levels (>1.2 µg/mL) [1]	Significant reduction in both aortic and myocardial tissue [1]	Safe and effective dose for 7-day study; achieved target engagement without significant mortality [1].

Experimental Protocol Details

The data in the table above comes from a study that developed a novel oral administration method to avoid the stress of oral gavage [1]. Here are the key methodological details:

- Animal Model:** 16-week-old male wild-type C57Bl/6J mice [1].

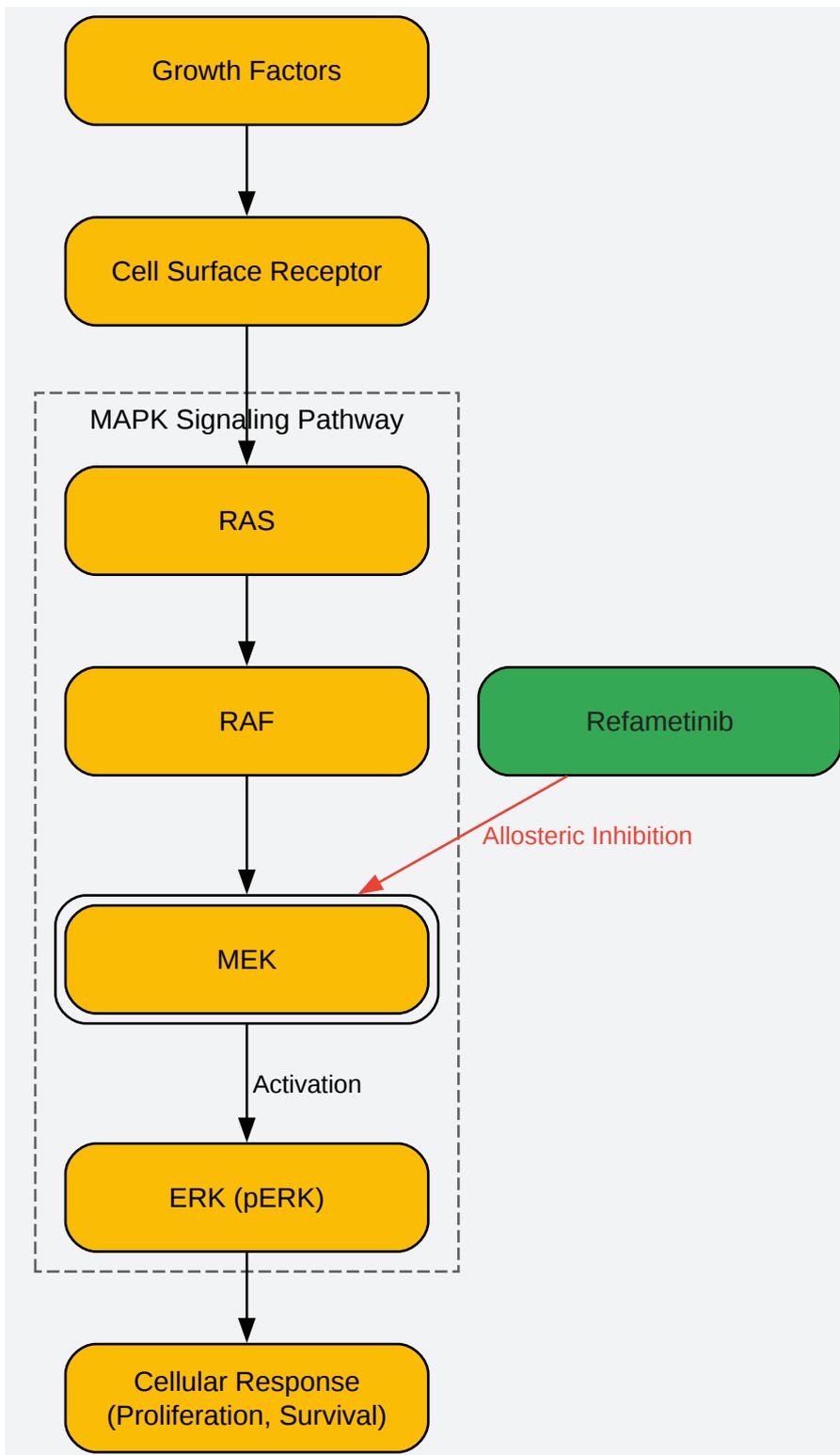
- **Formulation:** **Refametinib** was formulated in a **2-hydroxypropyl-beta-cyclodextrin (HPBCD)-based drinking water** preparation [1].
- **Stability:** The drinking water preparation was stable for at least 7 days, provided the drinking bottles were **protected from UV/visible light** [1].
- **Pharmacodynamic Assessment:** After 7 days of treatment, target engagement was confirmed by a significant reduction in the ratio of phosphorylated ERK to total ERK (pERK/total ERK) in heart and aorta tissue samples [1].

Mechanism and Broader Preclinical Context

Refametinib (also known as RDEA119 or BAY 86-9766) is a potent, highly selective, allosteric inhibitor of MEK1 and MEK2, which are part of the RAS-RAF-MEK-ERK (MAPK) signaling pathway [2] [3] [4].

- **Mechanism of Action:** It binds to an allosteric site on MEK, preventing it from activating its substrate, ERK. This inhibition blocks downstream signaling in the MAPK pathway, which is often upregulated in cancers and other pathologies [1] [2].
- **Toxicity in Other Models:** The observed mortality at high doses is consistent with the known profile of targeted therapies. Other preclinical studies have noted that **refametinib** has a **modest cardiovascular toxicity profile**, with sporadic QT-interval prolongation and reduced ventricular ejection fractions reported in a small subgroup of cancer patients [1].

To help visualize how **refametinib** acts within the MAPK signaling pathway, see the diagram below.



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Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose of refametinib in mice for long-term studies? Based on the available data, a dose of 50 mg/kg/day administered via drinking water was safe and effective over a 7-day period. The dose of 75 mg/kg/day resulted in significant mortality and should be avoided [1].

Q2: How should I prepare and administer refametinib for animal studies to minimize stress? The cited study successfully used a drinking water formulation with 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a vehicle. This is a valid alternative to oral gavage that reduces stress and complication risks. The solution must be protected from light to maintain stability [1].

Q3: How can I confirm that refametinib is effectively engaging its target in my model system? A standard method is to measure the levels of phosphorylated ERK (pERK) in target tissues (e.g., heart, aorta, tumor) via Western blot or similar techniques. A significant reduction in the pERK/total ERK ratio compared to untreated controls indicates successful MEK inhibition [1].

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